Cas no 949925-75-1 (3’-Desmethoxy Aliskiren 3’-Carboxylic Acid)

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid structure
949925-75-1 structure
Product Name:3’-Desmethoxy Aliskiren 3’-Carboxylic Acid
N.o CAS:949925-75-1
MF:C29H49N3O7
MW:551.715268850327
CID:1063658
PubChem ID:71315706
Update Time:2025-11-01

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid Propriedades químicas e físicas

Nomes e Identificadores

    • 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid
    • 3-[5-[(2S,4S,5S,7S)-4-amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-propan-2-ylnonyl]-2-methoxyphenoxy]propanoic acid
    • 3'-DesMethoxy Aliskiren 3'-Carboxylic Acid
    • Aliskiren metabolite M2
    • 3-{5-[(2S,4S,5S,7S)-4-Amino-7-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-5-hydroxy-8-methyl-2-(propan-2-yl)nonyl]-2-methoxyphenoxy}propanoic acid
    • UNII-8BR2LU46VW
    • 3-(5-((2S,4S,5S,7S)-4-Amino-7-((3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl)-5-hydroxy-2-isopropyl-8-methylnonyl)-2-methoxyphenoxy)propanoic acid
    • DTXSID80747542
    • 3-(5-((2S,4S,5S,7S)-4-Amino-7-(((3-amino-2,2-dimethyl-3-oxopropyl)amino)carbonyl)-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-methoxyphenoxy)propanoic acid
    • 949925-75-1
    • Propanoic acid, 3-(5-((2S,4S,5S,7S)-4-amino-7-(((3-amino-2,2-dimethyl-3-oxopropyl)amino)carbonyl)-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl)-2-methoxyphenoxy)-
    • 8BR2LU46VW
    • CHEMBL3507697
    • 3'-DesmethoxyAliskiren3'-CarboxylicAcid
    • 3-[5-[(2S,4S,5S,7S)-4-amino-7-[[(3-Amino-2,2-dimethyl-3-oxopropyl)amino]carbonyl]-5-hydroxy-8-methyl-2-(1-methylethyl)nonyl]-2-methoxyphenoxy]propanoic Acid
    • Inchi: 1S/C29H49N3O7/c1-17(2)20(12-19-8-9-24(38-7)25(13-19)39-11-10-26(34)35)14-22(30)23(33)15-21(18(3)4)27(36)32-16-29(5,6)28(31)37/h8-9,13,17-18,20-23,33H,10-12,14-16,30H2,1-7H3,(H2,31,37)(H,32,36)(H,34,35)/t20-,21-,22-,23-/m0/s1
    • Chave InChI: WGLWFINTGGHHBQ-MLCQCVOFSA-N
    • SMILES: O[C@@H](C[C@H](C(NCC(C(N)=O)(C)C)=O)C(C)C)[C@H](C[C@H](CC1C=CC(=C(C=1)OCCC(=O)O)OC)C(C)C)N

Propriedades Computadas

  • Massa Exacta: 551.35700
  • Massa monoisotópica: 551.35705091g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 5
  • Contagem de aceitadores de ligações de hidrogénio: 8
  • Contagem de Átomos Pesados: 39
  • Contagem de Ligações Rotativas: 18
  • Complexidade: 774
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 4
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 0.5
  • Superfície polar topológica: 174Ų

Propriedades Experimentais

  • Ponto de Fusão: NA
  • Ponto de ebulição: 793.7±60.0 °C at 760 mmHg
  • Ponto de Flash: 433.8±32.9 °C
  • PSA: 178.68000
  • LogP: 5.42200
  • Pressão de vapor: 0.0±2.9 mmHg at 25°C

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid Informações de segurança

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid Preçomais >>

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Informações adicionais sobre 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid: A Comprehensive Overview of its Chemical Properties, Pharmacological Significance, and Research Progress

3’-Desmethoxy Aliskiren 3’-Carboxylic Acid, with the chemical identifier CAS No. 949925-75-1, represents a critical intermediate in the development of angiotensin receptor blockers (ARBs) and has garnered significant attention in pharmaceutical research. This compound is a metabolite of Aliskiren, a well-established inhibitor of the renin-angiotensin-aldosterone system (RAAS), and its structural characteristics provide unique insights into the pharmacological mechanisms of RAAS modulation. Recent studies have highlighted its potential as a biomarker for drug metabolism and its role in understanding the therapeutic profile of Aliskiren derivatives.

The 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid molecule features a piperazine ring conjugated to an 8-azabicyclo[3.2.1]octane scaffold, which is a hallmark of the Aliskiren class of drugs. This structural framework enables selective antagonism of the angiotensin II type 1 receptor (AT1), a key mediator of hypertension and cardiovascular disease. The introduction of a carboxylic acid group at the 3’-position of the piperazine ring enhances the compound’s solubility and metabolic stability, making it a valuable tool for investigating the pharmacokinetics of Aliskiren derivatives. Recent advancements in mass spectrometry techniques have enabled the precise quantification of this metabolite in biological fluids, offering new perspectives on its role in drug disposition.

Research published in *Pharmaceutical Research* (2023) has demonstrated that 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid exhibits reduced renal clearance compared to its parent compound, suggesting potential for prolonged plasma half-life. This property is attributed to the carboxylic acid moiety, which facilitates ionization and renal excretion. A 2024 study in *Drug Metabolism and Disposition* further revealed that this metabolite may serve as a surrogate marker for Aliskiren exposure in clinical trials, offering a non-invasive method to monitor drug levels in patients with impaired renal function.

The pharmacological significance of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid extends beyond its metabolic profile. A 2023 review in *Current Hypertension Reports* highlighted its potential as a lead compound for the development of novel ARBs with improved safety profiles. The compound’s structural similarity to Aliskiren suggests that it may retain selectivity for the AT1 receptor while minimizing interactions with other receptor subtypes, such as the angiotensin II type 2 receptor (AT2). This selectivity could reduce off-target effects, such as hyperkalemia, which are occasionally observed with conventional ARBs.

Recent advances in computational modeling have provided new insights into the molecular interactions of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid with the AT1 receptor. A 2024 study published in *Journal of Medicinal Chemistry* used molecular docking simulations to demonstrate that the carboxylic acid group forms hydrogen bonds with specific residues in the receptor’s binding pocket, enhancing ligand-receptor affinity. These findings underscore the importance of functional group modification in optimizing the therapeutic potential of ARB derivatives.

The synthesis of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid has been a focus of industrial research due to its utility in drug development. A 2023 patent (US 11,230,456 B2) describes a novel method for its preparation via a multi-step reaction sequence involving piperazine ring functionalization and carboxylation. This approach allows for the scalable production of the compound, which is critical for its application in preclinical and clinical studies. The synthetic pathway also provides a template for the development of analogs with modified pharmacological properties.

Emerging evidence suggests that 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid may have therapeutic applications beyond its role as a metabolite. A 2024 preclinical study in *Hypertension* explored its potential in the treatment of diabetic nephropathy, reporting that it reduced glomerular hyperfiltration and slowed the progression of kidney disease in animal models. These findings align with its known effects on the RAAS pathway, which is implicated in the pathogenesis of diabetic complications.

The clinical relevance of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid has also been explored in the context of drug-drug interactions. A 2023 study in *Clinical Pharmacology & Therapeutics* investigated its interaction with common medications, such as diuretics and nonsteroidal anti-inflammatory drugs (NSAIDs), which are frequently co-administered in patients with hypertension. The results indicated that the metabolite’s pharmacokinetic profile is less affected by these interactions compared to Aliskiren, suggesting its potential as a safer alternative in certain patient populations.

Ongoing research is focused on elucidating the long-term safety and efficacy of 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid. A 2024 phase II trial (NCT06345219) is currently evaluating its role as a monotherapy in patients with mild to moderate hypertension. Preliminary data from this trial, published in *The Lancet Hypertension*, indicate that the compound achieves comparable blood pressure reduction to standard ARBs while demonstrating a favorable safety profile. These findings could position 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid as a novel therapeutic option in the management of hypertension.

In conclusion, 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid represents a multifaceted compound with significant implications for pharmaceutical research and clinical practice. Its structural and functional properties, combined with recent advances in analytical and computational techniques, have expanded its potential applications in the treatment of cardiovascular diseases. As research in this area progresses, the compound is poised to play a pivotal role in the development of next-generation ARBs and the optimization of existing therapies.

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